molecular formula C12H14 B1196264 Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated CAS No. 66070-58-4

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Cat. No. B1196264
CAS RN: 66070-58-4
M. Wt: 158.24 g/mol
InChI Key: MTAZNLWOLGHBHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers involving benzene and 1,3-butadiene typically utilizes techniques such as anionic living polymerization. For instance, the anionic polymerization of 2,3-diphenyl-1,3-butadiene has been studied extensively. This process allows for the production of polymers with well-controlled molecular weights and narrow molecular weight distributions, predominantly through 1,4-addition, resulting in polymers with distinct microstructures and high thermal stability (Hirao et al., 1998).

Molecular Structure Analysis

The molecular structure of these polymers is characterized by the presence of 1,4-addition products of poly(2,3-diphenyl-1,3-butadiene), with a significant proportion of cis and trans 1,4-structures. This structural configuration contributes to the polymers' physical properties, such as their glass transition temperatures and solubility characteristics. The synthesis process, including the choice of catalysts and monomer ratios, plays a crucial role in determining the final microstructure of the polymer (Hirao et al., 1998).

Chemical Reactions and Properties

Hydrogenation is a critical step in modifying the properties of these polymers. It involves the addition of hydrogen to the unsaturated bonds within the polymer chain, leading to an increase in saturation. This process significantly impacts the chemical resistance, thermal stability, and physical properties of the resulting hydrogenated polymers. The presence of benzene units within the polymer chain introduces aromaticity, contributing to the polymer's overall stability and chemical resistance.

Physical Properties Analysis

The physical properties of "Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated" polymers, such as their glass transition and melting temperatures, are closely related to their molecular structures. The crystallization behavior, melting temperatures, and solubility in organic solvents are influenced by the degree of hydrogenation and the microstructure of the polymer. For example, polymers with a higher cis configuration in their 1,4-structures exhibit higher melting points and thermal stability (Hirao et al., 1998).

Scientific Research Applications

  • Catalysis in Hydrogenation Reactions : Rare earth metals have been found effective as catalysts in hydrogenation reactions of unsaturated hydrocarbons like ethene, propene, 1-butene, 1,3-butadiene, and benzene. These catalysts show selective hydrogenation of alkenes, dialkenes, and aromatic compounds, with rare earth catalysts exhibiting complete selectivity for alkene formation from 1,3-butadiene (Imamura et al., 1985).

  • Polymerization Processes : Anionic polymerization of compounds related to 1,3-butadiene, such as 2,3-diphenyl-1,3-butadiene, has been studied, highlighting the production of polymers with controlled molecular weights and microstructures (Hirao et al., 1998).

  • Polymer Synthesis and Properties : Studies have been conducted on polymers derived from butadiene under various conditions, showing quantitative polymerization and the formation of high molecular weight polymers (Basova et al., 1982).

  • Thermoplastic Elastomers : The structural and mechanical properties of a hydrogenated poly(butadiene-b-isoprene-b-butadiene) triblock polymer have been investigated, with a focus on its application as a thermoplastic elastomer. This research explores the thermal behavior, mesomorphic structure, and thermomechanical properties in relation to morphogenesis conditions (Séguéla & Prud'homme, 1989).

  • Photoluminescent Properties : The synthesis and characterization of conjugated polymers containing tellurophene and other derivatives, exhibiting photoluminescent properties, offer new perspectives for molecular electronics and optoelectronic materials (Lapkowski et al., 2012).

Safety And Hazards

HSBR is used in food-contact articles, except for use in contact with infant formula and breast milk . It is also noted that it should not be used in packaging infant formula or breast milk and may not be used in the manufacture of infant feeding bottles . In solid form, it is flammable and irritating . Combustion can produce harmful products such as carbon monoxide and carbon dioxide .

properties

IUPAC Name

buta-1,3-diene;styrene
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InChI

InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2
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Description Data deposited in or computed by PubChem

InChI Key

MTAZNLWOLGHBHU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1
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Molecular Formula

C12H14
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Related CAS

68910-30-5, 9003-55-8, 66070-58-4, 68584-03-2, 68439-17-8, 709030-21-7, 68909-39-7, 106107-54-4, 79357-66-7, 709030-54-6, 709030-56-8, 694491-73-1, 110771-86-3, 106974-54-3
Record name Benzene, ethenyl-, polymer with 1,3-butadiene, hydroxy-terminated
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Record name Butadiene-styrene copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, sulfurized
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, tetrablock
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, sulfonated
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Record name Butadiene-styrene block copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated
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Record name Butadiene-styrene diblock copolymer
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Record name Butadiene-styrene triblock copolymer
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, block, graft
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid; Other Solid, Powder; [Sigma-Aldrich MSDS], Amorphous solid; [IARC] Solid; [Sigma-Aldrich MSDS]
Record name Benzene, ethenyl-, polymer with 1,3-butadiene
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Record name Hydrogenated styrene-butadiene polymer
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Product Name

Butadiene-styrene rubber

CAS RN

9003-55-8, 67762-70-3, 66070-58-4, 68584-03-2, 79357-66-7, 61789-96-6
Record name Benzene, ethenyl-, polymer with 1,3-butadiene
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Record name Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated
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Record name Rubber, butadiene-styrene
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Synthesis routes and methods I

Procedure details

To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs. of 21.5% 1,3-butadiene in technical grade hexane, 3.0 lbs. of technical grade hexane and 67 g of 33% styrene in hexane. All solvents were dried to less than 5 ppm water and oxygen free. 64.7 mmol of nBuLi was charged to the reactor and polymerization was allowed to proceed for 5 and ⅓ hours at 123-127° F. 308 grams of a control sample was taken and live cement was terminated with isopropanol. A second 308 gram sample was also taken. It was calculated that a maximum of 51.3 mmol of carbon-bound lithium was still present in the reactor, 50.4 mmol of 1,1-diphenylethylene and 16 mmol of the vinyl modifier 2,2-di(tetrahydrofuryl)propane were added to the reactor and allowed to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F. A sample was taken for analysis and it was determined that 23.6% of the 1,1-diphenylethylene remained unreacted. A 306 gram sample was taken in a N2 purged crown-capped bottle and 1.7 mmol SnCl4 were added to terminated and couple the polymer. (It was calculated that a maximum of 0.021 mmol carbon-bound lithium was present per gram of cement.) Both the control sample and the SnCl4 coupled sample were worked up by evaporating the hexane in a rotoevaporator and finishing in a vacuum oven at 50° C. Molecular weight analysis results by Gel Permeation Chromatography (GPC) are shown in Table 3.
Quantity
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reactant
Reaction Step One
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solvent
Reaction Step Four
Quantity
67 g
Type
reactant
Reaction Step Five
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Quantity
64.7 mmol
Type
reactant
Reaction Step Six
Quantity
50.4 mmol
Type
reactant
Reaction Step Seven
[Compound]
Name
vinyl
Quantity
16 mmol
Type
reactant
Reaction Step Eight
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reactant
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1.7 mmol
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Reaction Step Twelve

Synthesis routes and methods II

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
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0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 1.0-liter reactor equipped with a stirrer were placed 100 ml of styrene and 6.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes. Subsequently, 56.3 g of 1,3-butadiene was charged in a stainless steel catalyst-input tube which had been sufficiently replaced with nitrogen, and added to the reaction system, and, at the same time, 0.03 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added. And polymerization was carried out at 40° C. for 5 hours with stirring. After reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanol-hydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-1,3-butadiene copolymer was 41.4 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 1.63 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
56.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 2
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 3
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 4
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 5
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Reactant of Route 6
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Citations

For This Compound
2
Citations
CP Nelson, GW Patton, K Arvidson, H Lee… - Food and chemical …, 2011 - Elsevier
The US Food and Drug Administration’s Office of Food Additive Safety in the Center for Food Safety and Applied Nutrition conducts safety assessments of food additives, including food-…
Number of citations: 20 www.sciencedirect.com
M Immonen - 2018 - trepo.tuni.fi
Open-plan offices have become popular in the recent decades and along with the popularity, noise has become a general problem in the offices around the world. Framery Oy, the case …
Number of citations: 3 trepo.tuni.fi

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